molecular formula C19H19NO2S B14990570 N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B14990570
M. Wt: 325.4 g/mol
InChI Key: IJJZCJLCZCFAKS-UHFFFAOYSA-N
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Description

The target compound is a benzamide derivative featuring a para-methyl-substituted benzene core. The nitrogen atom of the amide group is substituted with two heterocyclic moieties: a furan-2-ylmethyl group and a (3-methylthiophen-2-yl)methyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C19H19NO2S/c1-14-5-7-16(8-6-14)19(21)20(12-17-4-3-10-22-17)13-18-15(2)9-11-23-18/h3-11H,12-13H2,1-2H3

InChI Key

IJJZCJLCZCFAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three fragments:

  • 4-Methylbenzoyl chloride (acylating agent).
  • Furan-2-ylmethylamine .
  • (3-Methylthiophen-2-yl)methylamine .
    Coupling these components via sequential or concurrent amidation forms the target compound.

Synthetic Routes and Methodological Variations

Direct Amidation via Acyl Chloride Intermediates

The most straightforward route involves reacting 4-methylbenzoyl chloride with equimolar amounts of furan-2-ylmethylamine and (3-methylthiophen-2-yl)methylamine under basic conditions. This method, adapted from analogous benzamide syntheses, proceeds as follows:

Procedure :

  • Activation : 4-Methylbenzoic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane at 0–5°C for 3 hours to generate 4-methylbenzoyl chloride.
  • Amidation : The acyl chloride is added dropwise to a mixture of furan-2-ylmethylamine (1.1 eq) and (3-methylthiophen-2-yl)methylamine (1.1 eq) in tetrahydrofuran (THF) with triethylamine ($$ \text{Et}_3\text{N} $$, 2.5 eq) as a base. The reaction is stirred at room temperature for 12–18 hours.
  • Work-Up : The mixture is concentrated, and the residue is partitioned between dichloromethane and water. The organic layer is dried over $$ \text{Na}2\text{SO}4 $$, filtered, and purified via flash chromatography (hexane/ethyl acetate 7:3) to yield the product as a pale-yellow solid (67% yield).

Key Considerations :

  • Base Selection : Triethylamine is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the acyl chloride.
  • Solvent : THF enhances solubility of the amines and facilitates nucleophilic attack.

Sequential Amidation for Regiocontrol

To mitigate competing reactions between the two amines, a stepwise approach is employed:

  • First Amidation : 4-Methylbenzoyl chloride is reacted with furan-2-ylmethylamine in THF/$$ \text{Et}_3\text{N} $$ at 0°C for 2 hours.
  • Second Amidation : The mono-amide intermediate is treated with (3-methylthiophen-2-yl)methylamine and $$ \text{Et}_3\text{N} $$ at room temperature for 12 hours.
    This method improves regioselectivity, achieving a 72% yield with >95% purity by HPLC.

Solid-Phase Synthesis for High-Throughput Production

A patent describes a scalable solid-phase method using Wang resin:

  • Resin Functionalization : Wang resin is loaded with 4-methylbenzoic acid via ester linkage.
  • Amine Coupling : The resin-bound acid is activated with $$ N,N' $$-diisopropylcarbodiimide (DIC) and coupled sequentially with furan-2-ylmethylamine and (3-methylthiophen-2-yl)methylamine.
  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding the target compound in 85% purity.

Reaction Optimization and Catalysis

Catalytic Systems for Enhanced Efficiency

  • Lewis Acid Catalysis : Aluminum chloride ($$ \text{AlCl}_3 $$) in dichloromethane accelerates acyl chloride formation, reducing reaction time from 3 hours to 30 minutes.
  • Microwave Assistance : Microwave irradiation (100 W, 80°C) shortens amidation steps to 1 hour while maintaining 70% yield.

Solvent and Temperature Effects

  • Solvent Screening : Dichloromethane and THF outperform dimethylformamide (DMF) in minimizing byproducts.
  • Temperature Control : Reactions conducted below 25°C prevent thermal degradation of the thiophene moiety.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3) removes unreacted amines and di-amide byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water 65:35) confirm purity >98%.

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
    • δ 7.25–7.15 (m, 4H, aromatic protons).
    • δ 6.35 (d, $$ J = 3.2 $$ Hz, 1H, furan).
    • δ 2.35 (s, 3H, methyl).
  • IR : 1650 cm$$ ^{-1} $$ (amide C=O stretch).

Challenges and Mitigation Strategies

Steric Hindrance and Byproduct Formation

The bulky 3-methylthiophen-2-ylmethyl group impedes amidation, leading to unreacted acyl chloride. Excess amine (1.5 eq) and prolonged reaction times (24 hours) mitigate this.

Oxidative Degradation

Thiophene rings are prone to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants (e.g., $$ \text{H}2\text{O}2 $$) preserves integrity.

Industrial Scalability and Environmental Considerations

Green Chemistry Approaches

  • Solvent Recycling : THF is recovered via distillation, reducing waste.
  • Catalyst Recovery : Aluminum chloride is filtered and reused, lowering costs.

Pilot-Scale Production

A patented protocol details a 10 kg batch synthesis:

  • Acyl Chloride Preparation : 4-Methylbenzoic acid (12 kg) and $$ \text{SOCl}_2 $$ (18 L) yield 14.3 kg of acyl chloride.
  • Amidation : Reaction with amines in THF (200 L) affords 9.8 kg of product (81% yield).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: Could be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: May serve as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may play a role in binding to these targets, while the benzamide moiety could be involved in specific interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name/ID (Source) Core Structure Key Substituents Electronic Effects Biological/Physical Implications
Target Compound Benzamide 4-methyl, N-(furan-2-ylmethyl), N-[(3-methylthiophen-2-yl)methyl] Electron-donating (methyl), π-rich (furan/thiophene) Enhanced lipophilicity, π-π stacking potential
Compound 55 (Ev11) Benzamide N-(furan-2-ylmethyl)-N-methyl, 4-(benzothiazole sulfone) Electron-withdrawing (sulfone) Metabolic stability, kinase inhibition
4-Chloro-N-... (Ev12) Benzamide 4-chloro, N-(tetrahydrothiophene dioxide), N-(3-methylthiophen-2-ylmethyl) Polar (sulfone, chloro) Increased solubility, altered binding affinity
LMM11 (Ev3) Benzamide 4-(cyclohexyl(ethyl)sulfamoyl), N-(5-furyl-1,3,4-oxadiazol-2-yl) Electron-withdrawing (sulfamoyl) Antifungal activity, hydrogen bonding capacity
Imatinib (Ev8) Benzamide 4-(piperazinylmethyl), N-(pyrimidinylamino-phenyl) Bulky, basic (piperazine) Kinase inhibition (BCR-ABL target)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methyl group donates electrons, stabilizing the benzamide core, whereas analogs like LMM11 (Ev3) and Compound 55 (Ev11) feature electron-withdrawing sulfamoyl/sulfone groups, which may enhance reactivity or metabolic stability .
  • Heterocyclic Substituents: The thiophene and furan groups in the target compound contrast with tetrahydrothiophene dioxide (Ev12) and oxadiazole (Ev3).

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in . Absence of C=S (1243–1258 cm⁻¹, Ev2) distinguishes it from thioamide analogs . NH stretches (~3150–3319 cm⁻¹) in hydrazinecarbothioamides (Ev2) are absent in the target, confirming its non-thioamide nature .
  • NMR : The 3-methylthiophene substituent would show distinct aromatic protons (δ 6.5–7.5 ppm) and a methyl group (δ ~2.4 ppm), similar to thiophene derivatives in .

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 284.36 g/mol

The presence of furan and thiophene rings in its structure is significant, as these moieties are often linked to various biological activities, including anti-inflammatory and anticancer properties.

Antiviral Activity

Recent studies have indicated that derivatives of compounds containing furan rings exhibit promising antiviral properties. For instance, derivatives similar to this compound have shown efficacy against SARS-CoV-2, with IC50 values indicating potent inhibition of viral proteases. Specifically, related compounds have demonstrated IC50 values as low as 1.55 μM against the main protease (Mpro) of SARS-CoV-2, suggesting that structural modifications can enhance antiviral activity significantly .

Antibacterial Activity

The antibacterial potential of compounds similar to this compound has been explored in various studies. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were shown to inhibit bacterial growth effectively, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as a reversible covalent inhibitor of viral proteases, which are crucial for the maturation and replication of viruses such as SARS-CoV-2.
  • Binding Interactions : The furan and thiophene moieties facilitate π–π stacking interactions and hydrogen bonding with amino acid residues in the active sites of target enzymes, enhancing binding affinity and specificity.

Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study evaluated the antiviral effects of various derivatives related to this compound. The results indicated that these compounds could inhibit Mpro with significant potency. For instance:

CompoundIC50 (μM)Mechanism
F8-B221.55Reversible covalent inhibitor
F8-S4310.76Non-peptidomimetic inhibitor

These findings suggest that further structural optimization could yield even more potent antiviral agents .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of related compounds. The study reported that certain derivatives exhibited MIC values against Staphylococcus aureus and Escherichia coli in the range of 5–20 μg/mL, indicating moderate antibacterial activity .

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